15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo(3’,2’:4,5)furo(2,3-c)xanthen-7-one involves several steps, starting from simpler organic molecules. The key steps include the formation of the furofuran ring system and the subsequent functionalization to introduce the hydroxy and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of 3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo(3’,2’:4,5)furo(2,3-c)xanthen-7-one is typically carried out through fermentation processes using Aspergillus species. The fungi are cultured under controlled conditions to maximize the yield of the mycotoxin. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo(3’,2’:4,5)furo(2,3-c)xanthen-7-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the double bonds in the furofuran ring system.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to the formation of a ketone, while reduction can yield a fully saturated furofuran ring system .
Scientific Research Applications
3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo(3’,2’:4,5)furo(2,3-c)xanthen-7-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of furofuran ring systems.
Biology: The compound is studied for its toxic effects on cells and its role in fungal pathogenicity.
Medicine: Research is focused on understanding its carcinogenic properties and potential therapeutic applications.
Industry: It is used in the development of analytical methods for detecting mycotoxins in food and feed.
Mechanism of Action
The mechanism of action of 3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo(3’,2’:4,5)furo(2,3-c)xanthen-7-one involves its interaction with cellular DNA, leading to mutations and carcinogenesis. The compound induces DNA damage, which activates the ATM/53-dependent signaling pathway, contributing to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Aflatoxin B1: Structurally related but more potent in terms of toxicity.
Ochratoxin A: Another mycotoxin with a different mechanism of action.
Fumonisin B1: A mycotoxin with a distinct structure and biological effects.
Uniqueness
3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo(3’,2’:4,5)furo(2,3-c)xanthen-7-one is unique due to its specific furofuran ring system and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVPXMQSFGQTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021280 | |
Record name | Sterigmatocystin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sterigmatocystin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10048-13-2 | |
Record name | Sterigmatocystin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sterigmatocystin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C | |
Record name | Sterigmatocystin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.